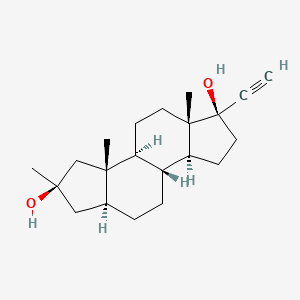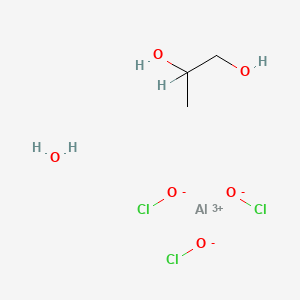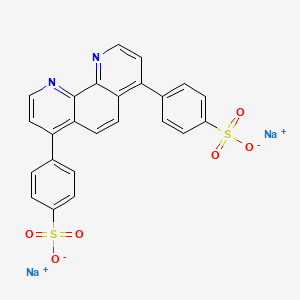![molecular formula C5H4IN5 B3029187 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 570409-85-7](/img/structure/B3029187.png)
3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine
概要
説明
科学的研究の応用
3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a reagent in the discovery and preparation of potent and orally available FLT3 kinase inhibitors for FLT3-ITD positive acute myeloid leukemia.
Biological Research: The compound is employed in the development of inhibitors for calcium-dependent protein kinases, which are crucial in the life cycle of malaria parasites.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities.
作用機序
Target of Action
The primary targets of 3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine are eukaryotic protein kinases . These enzymes play a crucial role in cellular processes, including cell proliferation and signal transduction .
Mode of Action
This compound interacts with its targets by inhibiting the activity of protein kinases . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. For instance, it can impact the cell cycle progression , leading to changes in cell proliferation.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (261.03 for this compound ) can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tumor growth , the induction of cancer cell apoptosis , the inhibition of cell migration , and the suppression of cell cycle progression leading to DNA fragmentation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in osmolarity can critically affect progression through the cell cycle . Additionally, storage conditions can impact the stability of the compound. It is recommended to store this compound at room temperature, preferably in a cool and dark place .
将来の方向性
生化学分析
Biochemical Properties
3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of FLT3 kinase, which is involved in the regulation of cell growth and differentiation . By inhibiting FLT3 kinase, this compound can modulate signaling pathways that are crucial for cellular functions. Additionally, this compound interacts with other proteins and enzymes, affecting their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy . The modulation of cell signaling pathways by this compound can lead to changes in gene expression and metabolic activities, further impacting cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of FLT3 kinase, inhibiting its activity and preventing downstream signaling . This inhibition leads to the disruption of cellular processes that are dependent on FLT3 kinase activity. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating them, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of FLT3 kinase activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits FLT3 kinase activity without causing significant toxicity . At higher doses, it may induce toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The effects of this compound on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, affecting its localization and activity. The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the nucleus or mitochondria. The subcellular localization of this compound can influence its activity and function, contributing to its overall biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine typically involves the iodination of 3H-pyrazolo[3,4-d]pyrimidin-4-amine. One common method includes the reaction of 3H-pyrazolo[3,4-d]pyrimidin-4-amine with n-iodo-succinamide in dimethylformamide (DMF) at 80°C under an argon atmosphere overnight . The resulting solid is then filtered and rinsed with cold ethanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes to meet industrial requirements.
化学反応の分析
Types of Reactions
3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) can be used for substitution reactions.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
類似化合物との比較
Similar Compounds
- 3-Bromo-1H-Pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Chloro-1H-Pyrazolo[3,4-d]pyrimidin-6-amine
- 5-Iodo-1H-Pyrazolo[3,4-b]pyridine
Uniqueness
3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific iodine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound in the development of targeted inhibitors for specific protein kinases and other biological targets .
特性
IUPAC Name |
3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1,3H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOKBIDGOAGKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(N=NC2=N1)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718857 | |
| Record name | 3-Iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570409-85-7 | |
| Record name | 3-Iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3029104.png)




![methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B3029112.png)






![[3-amino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3029125.png)

